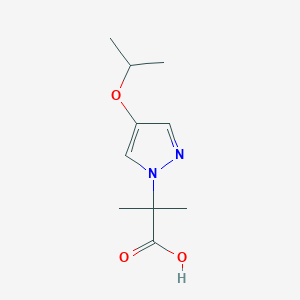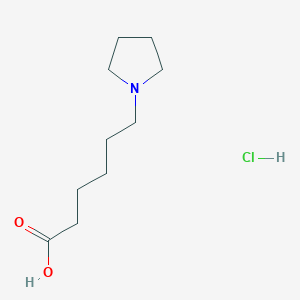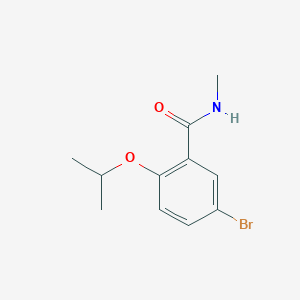
N-(2,3,6-trifluorobenzyl)cyclopropanamine hydrochloride
Vue d'ensemble
Description
N-(2,3,6-trifluorobenzyl)cyclopropanamine hydrochloride is a useful research compound. Its molecular formula is C10H11ClF3N and its molecular weight is 237.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Plant Growth Regulating Acids : It's used in the synthesis of potentially plant growth regulating 1,2-amino-2,2-dialkylcyclopropanecarboxylic acids (Kimpe, Sulmon, & Boeykens, 1991).
Diastereoselective Cyclopropanations : It is employed in diastereoselective cyclopropanations of allylic amines and carbamates (Davies, Ling, Roberts, Russell, & Thomson, 2007).
Precursor in Chemical Reactions : It acts as a precursor to N,N-dibenzylimminium salt, which is useful in various chemical reactions (Kimura, Satake, & Morosawa, 1977).
Debenzylation to Primary Cyclopropylamines : N,N-dibenzylcyclopropylamines, derived from it, can be debenzylated to produce primary cyclopropylamines, useful in combinatorial syntheses of small molecule libraries (Meijere et al., 2002).
Inactivator of Mitochondrial Monoamine Oxidase : N-(1-Methyl)cyclopropylbenzylamine, related to it, inactivates pig liver mitochondrial monoamine oxidase (Silverman & Hoffman, 1981).
Intermediate in Organic Synthesis : It is also a significant intermediate for organic synthesis, widely used in medicine, pesticide, and chemical fields (Wang Ling-ya, 2015).
Cardiac Arrhythmias Protection : N,N-dibenzylchloroethylamine, similar to it, protects animals against cardiac arrhythmias produced by cyclopropane-adrenaline (Fawaz, 1951).
Catalysis and Chemical Synthesis : It is used in various catalytic and chemical synthesis processes, including cyclopropanation and C-H insertion reactions (Archambeau et al., 2015).
Propriétés
IUPAC Name |
N-[(2,3,6-trifluorophenyl)methyl]cyclopropanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N.ClH/c11-8-3-4-9(12)10(13)7(8)5-14-6-1-2-6;/h3-4,6,14H,1-2,5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJXRRMEVYQCCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=C(C=CC(=C2F)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[2-(Tetrahydropyran-4-yl)-ethyl]-benzoic acid](/img/structure/B8130471.png)

![3-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-benzoic acid methyl ester](/img/structure/B8130486.png)
![4-Fluoro-2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid benzyl ester](/img/structure/B8130487.png)






